

# In-Depth Technical Guide to the Physico-chemical Properties of Respinomycin A2

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Respinomycin A2*

Cat. No.: *B118125*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physico-chemical properties of **Respinomycin A2**, an anthracycline antibiotic with potential applications in oncology. The information is compiled from publicly available data and scientific literature, presented in a structured format for ease of reference and comparison.

## Core Physico-chemical Data

**Respinomycin A2**, a member of the respinomycin family of antibiotics, possesses a complex molecular structure that dictates its biological activity and pharmacological properties. The quantitative physico-chemical data for **Respinomycin A2** are summarized in the table below.

Property	Value	Source
Molecular Formula	C H N O	Journal of Antibiotics (1993)[1]
Molecular Weight	842.93 g/mol	Multiple Sources[2]
CAS Number	151233-04-4	ChemicalBook[3]
Appearance	Not explicitly stated in available literature.	-
Melting Point	Not explicitly stated in available literature.	-
Solubility	Not explicitly stated in available literature.	-
Density (Predicted)	$1.45 \pm 0.1 \text{ g/cm}^3$	ChemicalBook[3]
pKa (Predicted)	$6.77 \pm 0.70$	ChemicalBook[3]

## Spectroscopic Properties

The structure of **Respinomycin A2** was elucidated using a combination of advanced spectroscopic techniques. While the complete raw spectral data is found in the primary literature, this section outlines the methods used and the type of information they provide.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive structure of **Respinomycin A2** was established through a series of NMR experiments.[1] These include:

- $^1\text{H}$ - $^1\text{H}$  COSY (Correlation Spectroscopy): Used to identify proton-proton couplings within the molecule, establishing the connectivity of hydrogen atoms.
- $^{13}\text{C}$ - $^1\text{H}$  COSY (Heteronuclear Correlation Spectroscopy): Correlates the chemical shifts of directly bonded carbon and hydrogen atoms, aiding in the assignment of the carbon skeleton.

- HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between carbon and hydrogen atoms (typically 2-3 bonds), providing crucial information for assembling the molecular fragments.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is essential for determining the stereochemistry of the molecule.

## Infrared (IR) Spectroscopy

While specific absorption bands for **Respinomycin A2** are not detailed in the available abstracts, IR spectroscopy would have been used to identify the presence of key functional groups. For a molecule of this nature, characteristic IR absorptions would be expected for:

- O-H stretching (alcohols, phenols)
- N-H stretching (amines)
- C-H stretching (aliphatic and aromatic)
- C=O stretching (ketones, quinones)
- C=C stretching (aromatic rings)
- C-O stretching (ethers, esters, alcohols)
- C-N stretching (amines)

## Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **Respinomycin A2**, characteristic of anthracyclines, is determined by its chromophore. The conjugated system of the anthraquinone core is responsible for its absorption in the visible range, which would also impart its color. The specific absorption maxima ( $\lambda_{\text{max}}$ ) would be reported in the primary literature and are crucial for quantitative analysis and stability studies.

## Experimental Protocols

The following are generalized experimental protocols for the techniques used in the characterization of **Respinomycin A2**, based on standard laboratory practices.

## NMR Spectroscopy

- **Sample Preparation:** A few milligrams of purified **Respinomycin A2** are dissolved in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or D<sub>2</sub>O).
- **Data Acquisition:** The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). A suite of 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC, NOESY) experiments are performed.
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected using appropriate software.
- **Spectral Analysis:** The chemical shifts, coupling constants, and cross-peaks are analyzed to assign the structure of the molecule.

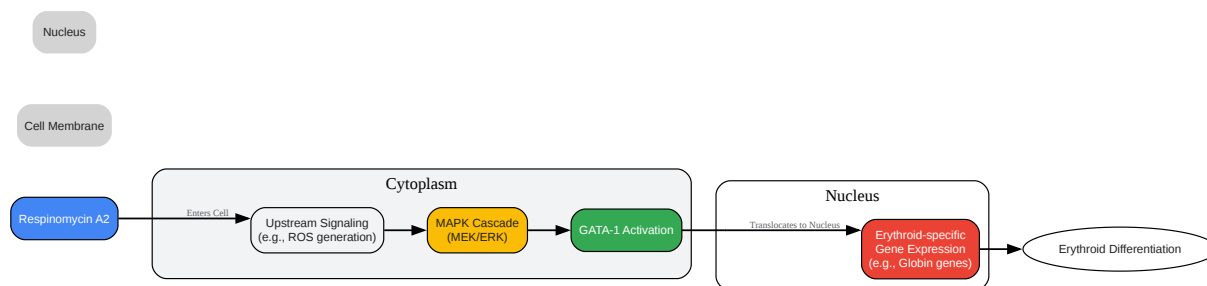
## High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** A dilute solution of **Respinomycin A2** is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid or ammonium acetate to promote ionization.
- **Data Acquisition:** The solution is infused into a high-resolution mass spectrometer (e.g., TOF or Orbitrap) using an electrospray ionization (ESI) source.
- **Data Analysis:** The exact mass of the molecular ion is determined and used to calculate the elemental composition, confirming the molecular formula.

## Proposed Signaling Pathway for Respinomycin A2-Induced Differentiation in K-562 Cells

**Respinomycin A2** has been shown to induce the terminal differentiation of human leukemia K-562 cells.<sup>[2]</sup> While the specific signaling pathway for **Respinomycin A2** has not been elucidated, the mechanism of action for other anthracyclines in inducing erythroid differentiation

in K-562 cells is known to involve the activation of key transcription factors and signaling cascades. Based on this, a plausible signaling pathway is proposed below.



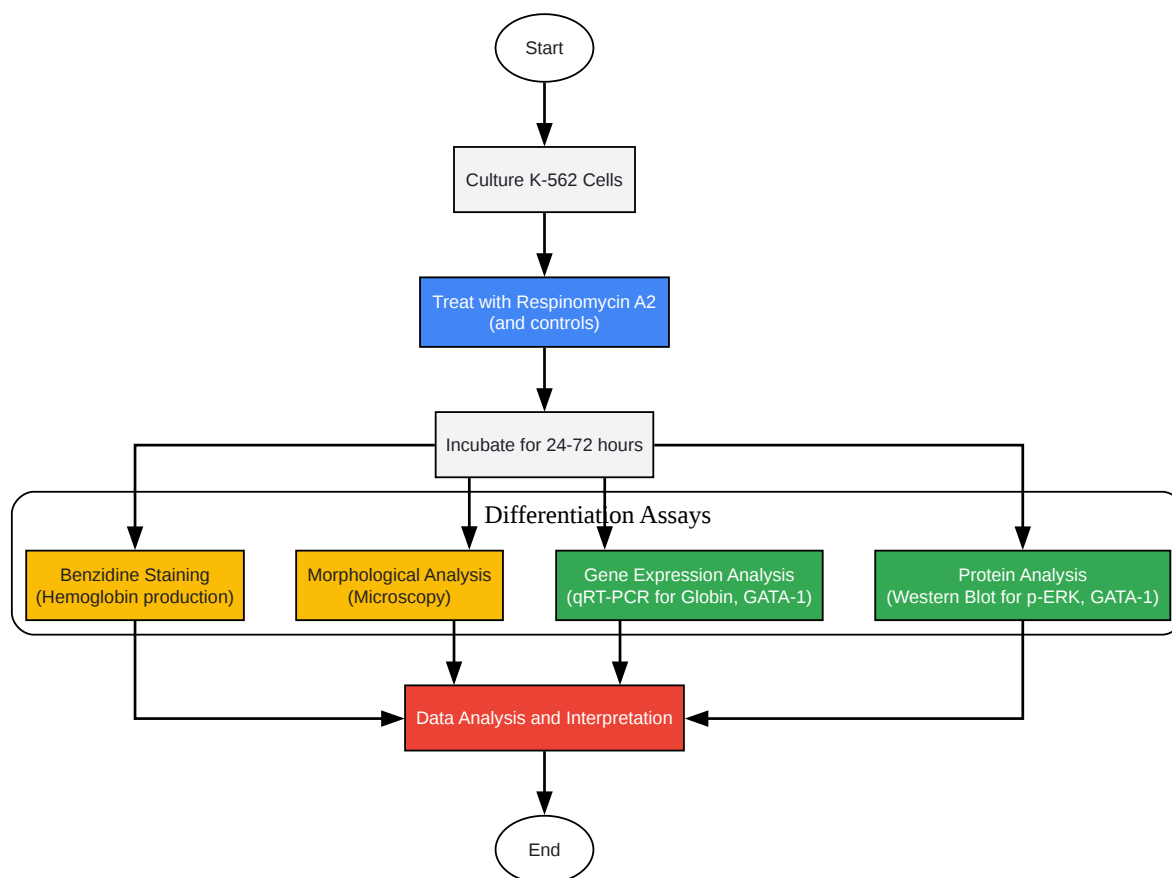
[Click to download full resolution via product page](#)

Proposed signaling pathway for **Respinomycin A2**-induced erythroid differentiation in K-562 cells.

This proposed pathway suggests that **Respinomycin A2**, upon entering the K-562 cell, initiates an upstream signaling event, potentially involving the generation of reactive oxygen species (ROS), a common mechanism for anthracyclines. This leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the MEK/ERK pathway. Activated ERK can then phosphorylate and activate the transcription factor GATA-1. GATA-1 is a master regulator of erythropoiesis.[4][5][6][7][8][9] Upon activation, GATA-1 translocates to the nucleus and binds to the promoter regions of erythroid-specific genes, such as the globin genes, initiating their transcription.[4] This cascade of events ultimately leads to the terminal erythroid differentiation of the K-562 cells.

## Experimental Workflow for Studying K-562 Cell Differentiation

The following diagram outlines a typical workflow to investigate the differentiation-inducing effects of **Respinomycin A2** on K-562 cells.



[Click to download full resolution via product page](#)

General experimental workflow for assessing **Respinomycin A2**-induced differentiation of K-562 cells.

This workflow begins with the culture of the human chronic myelogenous leukemia cell line, K-562. The cells are then treated with various concentrations of **Respinomycin A2**, alongside

appropriate vehicle controls. Following an incubation period, several assays are performed to assess the extent of erythroid differentiation. Benzidine staining is used to detect the presence of hemoglobin, a hallmark of erythroid differentiation. Morphological changes are observed using microscopy. Quantitative real-time PCR (qRT-PCR) can be employed to measure the expression levels of key erythroid genes, such as globin and GATA-1. Western blotting can be used to analyze the protein levels and activation state (e.g., phosphorylation of ERK) of key signaling molecules. The data from these assays are then analyzed to determine the efficacy and mechanism of **Respinomycin A2** as a differentiation-inducing agent.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Respinomycins A1, A2, B, C and D, a novel group of anthracycline antibiotics. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Respinomycin A2\_TargetMol [targetmol.com]
- 3. respinomycin A2 CAS#: 151233-04-4 [m.chemicalbook.com]
- 4. Activation of erythroid-specific promoters during anthracycline-induced differentiation of K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ERK signaling pathway is differentially involved in erythroid differentiation of K562 cells depending on time and the inducing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Induced myeloid differentiation of K562 cells with downregulation of erythroid and megakaryocytic transcription factors: a novel experimental model for hemopoietic lineage restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GATA-1 isoforms differently contribute to the production and compartmentation of reactive oxygen species in the myeloid leukemia cell line K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physico-chemical Properties of Respinomycin A2]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b118125#physico-chemical-properties-of-respinomycin-a2>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)